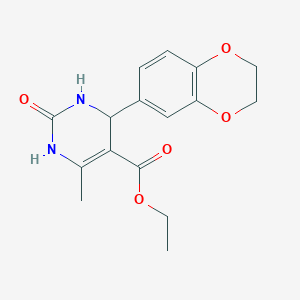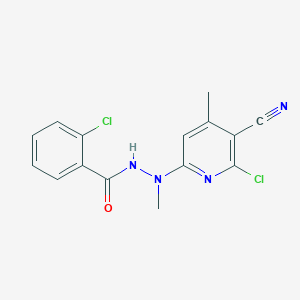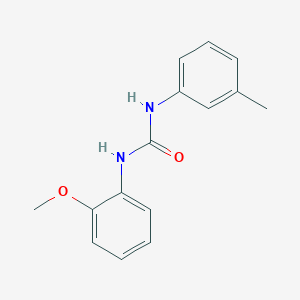![molecular formula C23H16FNO3 B11475713 9-(3-fluorophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11475713.png)
9-(3-fluorophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Fluorophenyl)-8-phenyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one is a complex organic compound with a unique structure that includes both fluorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-fluorophenyl)-8-phenyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the dioxino group and the fluorophenyl and phenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-(3-Fluorophenyl)-8-phenyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
9-(3-Fluorophenyl)-8-phenyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(3-fluorophenyl)-8-phenyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
9-(3-Fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one: This compound shares a similar core structure but differs in the degree of hydrogenation and the presence of additional functional groups.
8-Phenyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
The presence of both fluorophenyl and phenyl groups in 9-(3-fluorophenyl)-8-phenyl-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one makes it unique compared to similar compounds. These groups can influence the compound’s chemical properties, such as its reactivity and binding affinity to molecular targets, potentially leading to distinct biological and industrial applications.
Properties
Molecular Formula |
C23H16FNO3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
9-(3-fluorophenyl)-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C23H16FNO3/c24-16-8-4-7-15(11-16)21-17-12-19-20(28-10-9-27-19)13-18(17)25-23(26)22(21)14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,25,26) |
InChI Key |
BMIKEZDKTRICOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=C3C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11475637.png)
![methyl [4-(3-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11475643.png)
![3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B11475647.png)
![6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475652.png)
![N-({1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11475656.png)

![3-(4-Chlorophenyl)-7-ethyl-2-(methoxymethyl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11475692.png)
![Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475694.png)
![7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475699.png)
![3-[4-(benzyloxy)phenyl]-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B11475705.png)
![2-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B11475721.png)

![methyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475746.png)
